molecular formula C11H13N3O2S B3048899 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 185430-52-8

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B3048899
CAS RN: 185430-52-8
M. Wt: 251.31 g/mol
InChI Key: IHMBNOOUSWWUFM-UHFFFAOYSA-N
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Description

This compound is a derivative of 3-aminothieno[2,3-b]pyridine-2-carboxamide . It has been described in the context of the continuing investigation of Structure-Activity Relationship (SAR) of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives .


Synthesis Analysis

The synthesis of pyrimidinone derivatives using 3-aminothieno[2,3-b]pyridine-2-carboxylate has been documented . In one study, C4-piperidine derivatives with polar functional groups were synthesized to develop orally available bone anabolic agents .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray analytical methods . The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .


Chemical Reactions Analysis

Noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .


Physical And Chemical Properties Analysis

The IR spectrum of similar compounds showed absorption bands due to the NHNH2 group and carbonyl band . In the 1H NMR spectrum, protons of the hydrazide group resonated at specific frequencies .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Novel Derivatives : The compound 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been used in synthesizing various novel derivatives. For instance, Bakhite et al. (2005) described the synthesis of tetrahydropyridothienopyrimidine derivatives from this compound. Additionally, Bakhite et al. (2016) reported the preparation of pyridothienopyrimidinone and pyridothienotriazinone derivatives from similar compounds, highlighting its utility in creating diverse chemical structures (Bakhite et al., 2005) (Bakhite et al., 2016).

  • Antimicrobial Activity : Some derivatives synthesized from this compound have been studied for their antimicrobial properties. Bakhite et al. (2004) explored the antimicrobial activities of tetrahydropyridothienopyrimidinone derivatives, demonstrating the potential of these derivatives in medicinal chemistry (Bakhite et al., 2004).

Potential Therapeutic Applications

  • Anti-inflammatory Properties : Research on structurally related molecules suggests potential anti-inflammatory applications. Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, motivated by the anti-inflammatory activity of similar molecules, indicating a possible therapeutic avenue for derivatives of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Moloney, 2001).

  • Osteoporosis Treatment : Saito et al. (2019) investigated 3-aminothieno[2,3-b]pyridine-2-carboxamides for osteoporosis treatment. They focused on modifying the C-4 substituent of the thienopyridine ring and found that 4-alkoxy derivatives enhance alkaline phosphatase activity, crucial for bone health (Saito et al., 2019).

Mechanism of Action

The mechanism of action is most likely mediated through CDK8 inhibition .

properties

IUPAC Name

3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-5-3-6(4-16-2)7-8(12)9(10(13)15)17-11(7)14-5/h3H,4,12H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMBNOOUSWWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351584
Record name 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

CAS RN

185430-52-8
Record name 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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